molecular formula C7H11Br3N2 B1631533 4-Dimethylaminopyridinium Bromide Perbromide CAS No. 92976-81-3

4-Dimethylaminopyridinium Bromide Perbromide

Cat. No.: B1631533
CAS No.: 92976-81-3
M. Wt: 362.89 g/mol
InChI Key: YYMYHCVIDRMBTB-UHFFFAOYSA-N
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Preparation Methods

4-Dimethylaminopyridinium Bromide Perbromide can be synthesized through the reaction of 4-dimethylaminopyridine with bromine in the presence of hydrobromic acid. The reaction typically involves the following steps:

  • Dissolving 4-dimethylaminopyridine in an appropriate solvent such as methanol.
  • Adding bromine dropwise to the solution while maintaining a controlled temperature.
  • Adding hydrobromic acid to the reaction mixture to facilitate the formation of the perbromide salt.
  • Isolating the product by filtration and recrystallization .

Chemical Reactions Analysis

4-Dimethylaminopyridinium Bromide Perbromide is primarily used as a brominating agent. It undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic solvents like methanol and hydrobromic acid. The major products formed from these reactions are typically brominated organic compounds .

Scientific Research Applications

4-Dimethylaminopyridinium Bromide Perbromide has several scientific research applications, including:

Comparison with Similar Compounds

4-Dimethylaminopyridinium Bromide Perbromide can be compared with other brominating agents such as N-Bromosuccinimide and Pyridinium Tribromide. While all these compounds serve as brominating agents, this compound is unique due to its specific reactivity and the ability to form stable bromonium ion intermediates. This makes it particularly useful in selective bromination reactions .

Similar compounds include:

Properties

IUPAC Name

N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMYHCVIDRMBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=NC=C1.Br.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92976-81-3
Record name 4-(Dimethylamino)pyridine tribromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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